(Cinnamylamino)acetic acid
Description
(Cinnamylamino)acetic acid is a derivative of cinnamic acid, a naturally occurring aromatic compound with a phenylpropenyl group (C₆H₅-CH₂-CH₂-) linked to an amino acetic acid moiety. Cinnamic acid derivatives are well-documented for their antioxidant properties due to phenolic hydroxyl groups, which scavenge free radicals . The addition of an amino acetic acid group enhances solubility and modifies biological activity, making this compound a candidate for pharmaceutical and biochemical applications.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-[[(E)-3-phenylprop-2-enyl]amino]acetic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-12-8-4-7-10-5-2-1-3-6-10/h1-7,12H,8-9H2,(H,13,14)/b7-4+ |
InChI Key |
YSBURYLCYVEEJH-QPJJXVBHSA-N |
SMILES |
C1=CC=C(C=C1)C=CCNCC(=O)O |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CNCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Chemical Properties
The table below compares key structural and physicochemical properties of (Cinnamylamino)acetic acid with analogous amino-substituted acetic acid derivatives:
| Compound | Molecular Formula | Substituent Group | Molecular Weight (g/mol) | Solubility* | Key Chemical Features |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₃NO₂ | Phenylpropenyl | 191.23 | Moderate (polar) | Aromatic ring, conjugated double bonds, amino-acetic acid |
| 2-(Cyclopentylamino)acetic acid | C₇H₁₃NO₂ | Cyclopentyl | 159.18 | High (non-polar) | Aliphatic cyclic group, enhanced lipophilicity |
| Benzoylamino-phenyl-acetic acid | C₁₅H₁₃NO₃ | Benzoylphenyl | 255.27 | Low | High aromaticity, steric hindrance |
| 2-[(Carbamoylamino)imino]acetic acid | C₃H₆N₄O₂ | Carbamoylimino | 146.10 | High | Urea-like linkage, hydrogen bonding |
| 2-(Ethenylamino)acetic acid | C₄H₇NO₂ | Ethenyl | 101.10 | Moderate | Unsaturated vinyl group, reactivity |
*Solubility inferred from substituent polarity and molecular weight.
- Aromatic vs.
- Steric and Electronic Effects: Benzoylamino-phenyl-acetic acid’s bulky benzoyl group reduces solubility but may improve binding to hydrophobic enzyme pockets . The carbamoylimino group in 2-[(Carbamoylamino)imino]acetic acid facilitates hydrogen bonding, useful in coordination chemistry .
Antioxidant Activity
This compound shares the free radical scavenging properties of cinnamic acid derivatives, which inhibit oxidative stress-related enzymes like arylamine N-acetyltransferase .
Enzyme Interactions
Proteomic studies on acetic acid bacteria (e.g., Acetobacter aceti) reveal that amino acid derivatives influence stress response proteins like glutamine synthetase and chaperonins .
Antimicrobial Potential
Weak organic acids like acetic acid exhibit antimicrobial effects via intracellular acidification . Amino-substituted analogs, including this compound, may enhance this activity by improving cell penetration. However, benzoylamino-phenyl-acetic acid’s low solubility may reduce efficacy compared to more polar derivatives .
Q & A
Q. What are the common synthetic methods for preparing (Cinnamylamino)acetic acid, and how are reaction conditions optimized?
this compound is typically synthesized via condensation reactions between cinnamylamine derivatives and activated acetic acid precursors (e.g., chloroacetic acid). Reaction optimization involves adjusting pH (6.5–7.5), temperature (60–80°C), and stoichiometric ratios to maximize yield . Catalysts like triethylamine or metal ions (e.g., Zn²⁺) may enhance reaction efficiency. Post-synthesis purification often employs recrystallization or column chromatography .
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : Confirms molecular structure via proton/carbon chemical shifts (e.g., cinnamyl CH=CH at δ 6.2–7.5 ppm, glycine backbone at δ 3.8–4.2 ppm) .
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30 v/v) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 206.1) .
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?
Standard protocols involve:
- Cell-based assays : Measure cytotoxicity (MTT assay), anti-inflammatory activity (IL-6/COX-2 inhibition), or antioxidant capacity (DPPH radical scavenging) at concentrations of 10–100 µM .
- Enzyme inhibition studies : Use fluorometric or colorimetric kits to assess interactions with target enzymes (e.g., acetylcholinesterase for neuroactivity) .
Advanced Research Questions
Q. What structural modifications of this compound enhance its pharmacokinetic profile, and how are these evaluated?
SAR studies focus on:
- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂) on the cinnamyl ring improves membrane permeability (Caco-2 assay) but may reduce solubility .
- Prodrug strategies : Esterification of the glycine carboxyl group increases oral bioavailability, as shown in in vivo rat models . Computational tools (e.g., SwissADME) predict ADME properties, such as BBB permeability (QPlogBB > -1.0) and hepatic metabolism (CYP450 interactions) .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Contradictions often arise from:
Q. What are the challenges in isolating this compound from complex mixtures, and how are they addressed?
Challenges include:
Q. How do microbial pathways inform sustainable production strategies for this compound?
Biotechnological approaches leverage:
Q. What methodologies are used to assess the toxicity profile of this compound?
Toxicity evaluation involves:
Q. How can computational modeling guide the design of this compound derivatives with improved efficacy?
Techniques include:
- Molecular docking : Predict binding affinity to target proteins (e.g., TNF-α, IC₅₀ < 50 µM) using AutoDock Vina .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antioxidant activity (R² > 0.85) .
Q. What factors influence the scalability of this compound synthesis for preclinical studies?
Critical parameters are:
- Catalyst recyclability : Heterogeneous catalysts (e.g., immobilized lipases) reduce costs in multi-step reactions .
- Solvent selection : Switch from DMF to ethanol/water mixtures improves green chemistry metrics (E-factor < 10) .
Methodological Guidelines
- Data validation : Cross-reference results with multiple analytical platforms (e.g., NMR + HRMS) .
- Ethical compliance : Adhere to OECD guidelines for animal studies and obtain IRB approval for human cell lines .
- Reproducibility : Document protocols in detail (e.g., reagent lot numbers, instrument calibration logs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
